1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Overview
Description
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, also known as DPTZ, is an organic compound. It has a molecular formula of C5H11N5O2 and a molecular weight of 173.17g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved from Formaldehyde, 1-Methyl-3-nitroguanidine, and Methylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H11N5O2 .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.45±0.1 g/cm3 and a predicted boiling point of 271.3±50.0 °C .Scientific Research Applications
Biodegradation Studies
The biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a compound closely related to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, has been studied. This process occurs under anaerobic conditions and leads to various products like hydrazine and methanol, indicating potential environmental impacts and treatment methods (McCormick, Cornell, & Kaplan, 1981).
Antitumor Properties
1,3,5-Triazine derivatives, including structures similar to this compound, have been reported for their antitumor activities. They have been investigated for treating ovarian carcinoma, breast tumor, and lung cancer (Gidaspov, Bakharev, & Bulychev, 2004).
Materials Science Applications
In materials science, triazine adducts like those of 1,3,5-triazine are utilized as precursors for the deposition of II/VI materials, demonstrating their importance in developing novel materials (Hursthouse, Motevalli, O’Brien, Walsh, & Jones, 1991).
Polymer Science
In polymer science, the study of side-chain second-order nonlinear optical polyimides based on novel chromophore-containing diamines, including triazine derivatives, has shown significant results, indicating their potential in advanced polymer applications (Sui et al., 1999).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles using triazine derivatives as key precursors has been explored. These heterocycles have been evaluated for their potential as anti-tumor agents, highlighting the versatility of triazine derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Thermal Behavior and Nucleation Kinetics
The thermal behavior and nucleation kinetics of 1,5-dimethyl-2-nitroimino-1, 3, 5-triazinane, a derivative of this compound, have been studied. This research is crucial for understanding the stability and properties of the compound under different conditions (Hu, Chen, Yang, Lei, & Zhao, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAWPDJOSHEKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C(N(C1)C)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409038 | |
Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136516-16-0 | |
Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the synthesis of Dinotefuran?
A1: this compound serves as a crucial intermediate in the synthesis of Dinotefuran. The research paper describes a specific synthetic route where it reacts with (tetrahydro-3-furanyl)-methyltosylate. This reaction is followed by a decomposition step, ultimately yielding Dinotefuran [].
Q2: Are there alternative synthesis methods for Dinotefuran that don't involve this compound?
A2: While the provided research paper highlights the use of this compound, it does mention that there are four other methods for synthesizing Dinotefuran []. Further research into those alternative methods would be needed to determine if they involve different intermediates.
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